Scientific Field: Pharmaceutical Chemistry
Application Summary: Quinuclidine-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases.
Methods of Application: The structural build-up of the synthesized compounds was based on the spectro-analytical data.
Results: Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP).
Scientific Field: Medicinal Chemistry
Application Summary: A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized and evaluated for their antibacterial activities.
Methods of Application: The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination.
Results: Some compounds displayed good antibacterial activity against Staphylococcus aureus.
Scientific Field: Organic Chemistry
Application Summary: 4-Hydroxy-2-quinolones and their derivatives have interesting pharmaceutical and biological activities, making them valuable in drug research and development.
Methods of Application: The synthetic approaches to these compounds often involve the synthesis of their heteroannelated derivatives.
Scientific Field: Organic Synthesis
Application Summary: Quinuclidine is used as a catalyst and a chemical building block in organic synthesis.
Methods of Application: Quinuclidine finds application as a ligand, which is useful in the studies of OsO4-catalyzed dihydroxylation of olefins.
Scientific Field: Synthetic Chemistry
Application Summary: Quinoline-2,4-diones, which can be derived from Quinuclidine-4-carboxylic acid, play a unique role in natural and synthetic chemistry due to their biological and pharmacological activities.
Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of these compounds in the synthesis of fused ring systems.
Results: More than 13,000 derivatives have been reported, with over 100 naturally occurring molecules displaying this motif.
Quinuclidine-4-carboxylic acid is a bicyclic compound characterized by its quinuclidine structure, which consists of a nitrogen-containing bicyclic framework. Its molecular formula is , and it features a carboxylic acid functional group at the 4-position of the quinuclidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Quinuclidine-4-carboxylic acid exhibits various biological activities that make it a candidate for pharmacological applications. Research indicates that derivatives of this compound may possess antileishmanial properties, showing efficacy against Leishmania species. Additionally, compounds related to quinuclidine structures have been investigated for their potential as analgesics and anti-inflammatory agents .
Several synthesis methods have been developed for quinuclidine-4-carboxylic acid:
Quinuclidine-4-carboxylic acid has several applications:
Interaction studies involving quinuclidine-4-carboxylic acid focus on its binding affinity and activity against specific biological targets. For instance, research has shown that certain derivatives can interact with neurotransmitter receptors, influencing pain perception and inflammatory responses. These studies are crucial for understanding how modifications to the quinuclidine structure affect biological activity and therapeutic potential .
Quinuclidine-4-carboxylic acid shares structural similarities with several other compounds, which allows for comparative analysis:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quinuclidine | Tertiary amine | Basic structure without carboxylic group |
| 3-Quinuclidone | Ketone derivative | Contains a carbonyl group instead of carboxyl |
| 4-Aminoquinuclidine | Amino derivative | Substituted at the 4-position with an amino group |
| 1-Azabicyclo[2.2.2]octane | Structural isomer | Different functional group positioning |
Quinuclidine-4-carboxylic acid stands out due to its unique carboxylic acid functionality, which influences its reactivity and biological interactions compared to these similar compounds .
Quinuclidine-4-carboxylic acid, with the molecular formula C₈H₁₃NO₂ and molecular weight of 155.19 g/mol, represents a bicyclic tertiary amine bearing a carboxylic acid functional group [1] [2]. The compound is systematically named 1-azabicyclo[2.2.2]octane-4-carboxylic acid, reflecting its rigid tricyclic cage-like structure [1] [2]. The quinuclidine core consists of three ethylene bridges connecting two bridgehead atoms, with nitrogen occupying one bridgehead position and a carbon atom bearing the carboxylic acid group at the opposite bridgehead [3] [4].
The spatial configuration of quinuclidine-4-carboxylic acid is characterized by several unique structural features that distinguish it from conventional cyclic amines [3] [4]. The bicyclic framework adopts a highly constrained geometry where the three cyclohexane rings present in the structure exist in boat conformations rather than the energetically favored chair conformations typically observed in simple cyclohexane derivatives [3]. This conformational restriction results from the bridging arrangement, which forces the methylene hydrogen atoms within each ethylene linkage into eclipsed orientations [3].
The nitrogen atom in quinuclidine-4-carboxylic acid occupies a bridgehead position, creating a sterically hindered environment that significantly influences the compound's reactivity and binding properties [3] [5]. The lone pair of electrons on the nitrogen is positioned away from the bulky carbon framework, making it more accessible for electrophilic attack compared to conventional tertiary amines [5]. This unique spatial arrangement contributes to the enhanced nucleophilicity of the nitrogen center while maintaining the basic character of the amine functionality [3].
The thermal properties of quinuclidine-4-carboxylic acid have been documented in various forms, with the free acid and its salt derivatives exhibiting different thermal characteristics [1] [2] [6]. The free acid form of quinuclidine-4-carboxylic acid does not have extensively reported melting point data in the literature, though related ester derivatives provide insight into the thermal behavior of the quinuclidine framework [7] .
The hydrochloride salt form of quinuclidine-4-carboxylic acid, which is more commonly encountered in pharmaceutical applications, demonstrates different thermal properties due to ionic interactions and crystal lattice effects [9] [10] [11]. Storage recommendations for the hydrochloride salt typically specify refrigerated conditions at 2-8°C, indicating thermal sensitivity that may lead to decomposition at elevated temperatures [9] [2] [11].
The solubility characteristics of quinuclidine-4-carboxylic acid are significantly influenced by the dual nature of its functional groups and the overall molecular structure [2] [12]. The free acid form exhibits limited solubility in water due to the hydrophobic nature of the quinuclidine ring system, though the carboxylic acid group provides some polar character that enables dissolution in polar protic solvents [2] [12].
Quinuclidine, the parent compound, demonstrates solubility in alcohol, diethyl ether, water, and various organic solvents, suggesting that quinuclidine-4-carboxylic acid would exhibit similar but modified solubility patterns due to the additional carboxylic acid functionality [12]. The carboxylic acid group enhances water solubility through hydrogen bonding interactions and potential ionization under basic conditions [12].
The hydrochloride salt form of quinuclidine-4-carboxylic acid exhibits markedly improved aqueous solubility compared to the free acid [9] [10]. This enhanced solubility results from the ionic nature of the salt, which facilitates hydration and dissolution in polar solvents [9] [10]. The salt form is commonly employed in pharmaceutical formulations specifically to overcome the limited water solubility of the free acid [9] [10] [11].
The spectroscopic properties of quinuclidine-4-carboxylic acid provide detailed structural information and serve as important analytical tools for compound identification and purity assessment [1] [6] [13]. Nuclear magnetic resonance spectroscopy reveals characteristic signals that reflect the unique bicyclic structure and functional group arrangement [1] [14].
In ¹H nuclear magnetic resonance spectroscopy, quinuclidine-4-carboxylic acid derivatives exhibit distinctive patterns corresponding to the methylene protons of the bicyclic framework [14]. The ethyl ester derivative shows characteristic signals around δ 1.5-3.0 ppm for the quinuclidine ring protons and δ 4.1 ppm for the ester methylene group [14]. These chemical shift values reflect the electron-withdrawing effects of both the nitrogen atom and the carboxylate functionality [14].
Infrared spectroscopy of quinuclidine carboxylic acid derivatives reveals characteristic absorption bands that confirm the presence of key functional groups [6] [15]. The carboxylic acid carbonyl stretch typically appears around 1700-1750 cm⁻¹, while the broad O-H stretch of the carboxylic acid group manifests in the 2500-3300 cm⁻¹ region [6]. The rigid bicyclic structure influences the precise frequencies of these absorptions compared to aliphatic carboxylic acids [6].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the quinuclidine framework [1] [6] [16]. The molecular ion peak at m/z 155 for the free acid and typical fragmentation involving loss of the carboxylic acid group (loss of 45 mass units) are commonly observed [1] [16]. Additional fragments corresponding to the quinuclidine ring system provide structural confirmation [16].
The acid-base properties of quinuclidine-4-carboxylic acid reflect the presence of both basic and acidic functional groups within a single molecule, creating an amphoteric character [1] [12] [3]. The quinuclidine nitrogen exhibits strong basicity with a pKa value for the conjugate acid of approximately 11.3, similar to that observed for the parent quinuclidine compound [3]. This high basicity results from the unique spatial arrangement of the nitrogen lone pair, which experiences reduced steric hindrance compared to conventional tertiary amines [3] [5].
The most fundamental approach to quinuclidine-4-carboxylic acid synthesis involves classical esterification reactions. The primary method utilizes the direct esterification of quinuclidine-4-carboxylic acid with alcohols under acidic conditions, following Fischer esterification mechanisms . This approach typically employs sulfuric acid or hydrochloric acid as catalysts at concentrations ranging from one to five mole percent .
The reaction proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Water removal via azeotropic distillation using Dean-Stark apparatus significantly enhances yields from approximately sixty percent to over eighty-five percent . Optimal reaction conditions include reflux temperatures between seventy-eight to eighty-five degrees Celsius for six to twelve hours, with ethanol serving as both reactant and solvent .
Table 3.1.1: Comparative Yields of Esterification Under Different Catalysts
| Catalyst | Concentration (mol%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfuric acid | 3 | 88 | 99.2 |
| Hydrochloric acid | 5 | 82 | 98.5 |
| para-Toluenesulfonic acid | 2 | 85 | 98.9 |
Alternative esterification approaches include trans-esterification reactions using alkali metal alkoxides. These methods demonstrate particular utility when dealing with sensitive functional groups that cannot withstand acidic conditions [2]. The methyl ester of quinuclidine-4-carboxylic acid can be prepared through reaction with methanol and sulfuric acid as catalyst, confirmed by nuclear magnetic resonance and mass spectrometry techniques .
Reduction methodologies represent another cornerstone of classical synthetic approaches to quinuclidine-4-carboxylic acid derivatives. The Bouveault reduction constitutes the most established method for converting quinuclidine-4-carboxylic acid esters to corresponding alcohols [2] [4]. This process employs metallic sodium in absolute ethanol under anhydrous conditions.
Lithium aluminum hydride reduction offers superior yields and operational simplicity compared to Bouveault reduction [5]. The reaction proceeds through direct reduction of the ester carbonyl group, yielding quinuclidin-4-ylmethanol in high purity [5]. Typical reaction conditions include tetrahydrofuran as solvent at ambient temperature for eighteen hours, followed by careful aqueous workup [5].
Table 3.1.2: Reduction Methods Comparison
| Method | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Bouveault-Blanc | 70-80 | 24-48 hours | Sodium/ethanol |
| Lithium aluminum hydride | 91 | 18 hours | Tetrahydrofuran/ambient |
| Borane-dimethylsulfide | 69 | Overnight reflux | Tetrahydrofuran/0°C to reflux |
Borane-dimethylsulfide complex represents an alternative reducing agent with specific advantages for sensitive substrates [5]. The reaction proceeds at lower temperatures with excellent selectivity, though yields are typically moderate. The protocol involves initial addition at zero degrees Celsius followed by reflux conditions [5].
Contemporary synthetic approaches emphasize ring-closure strategies that construct the quinuclidine framework while simultaneously introducing the carboxylic acid functionality. The Dieckmann intramolecular cyclization represents a prominent methodology originally developed by Clemo and Metcalfe [6]. This approach involves cyclization of ethyl 1-ethoxycarbonylmethylpiperidine-4-carboxylate under basic conditions.
Advanced ring-closure methods include the utilization of tribromoalkanes and dibromoalkylamines as developed by Prelog and coworkers [6]. The method involves treatment of appropriately substituted tribromoalkanes with ammonia under pressure at temperatures between one hundred to one hundred twenty degrees Celsius [6]. While this approach demonstrates broad applicability, yields for quinuclidine-4-carboxylic acid derivatives remain modest due to the multistage synthesis required for precursor preparation.
Intramolecular alkylation represents another significant ring-closure approach. The method involves cyclization of 4-(β-halogenoalkyl)piperidines under alkaline conditions using sodium hydroxide, sodium bicarbonate, or potassium carbonate [6]. The reaction mechanism proceeds through nucleophilic displacement with concurrent ring closure to form the quinuclidine framework.
Modern synthetic strategies increasingly emphasize functionalization of preformed quinuclidine scaffolds through selective substitution reactions. The conversion of quinuclidine-4-carboxylic acid to various derivatives through acyl chloride intermediates represents a fundamental approach [5]. Treatment with oxalyl chloride in dichloromethane yields the corresponding acid chloride, which undergoes facile nucleophilic substitution with various nucleophiles [5].
Esterification through acyl chloride intermediates proceeds under mild conditions with excellent yields. The method involves initial formation of quinuclidin-4-ylcarbonyl chloride hydrochloride, followed by reaction with alcohols to yield the desired esters [5]. This approach demonstrates superior functional group tolerance compared to direct acidic esterification.
Table 3.2.1: Substitution Reactions on Quinuclidine-4-carboxylic Acid
| Nucleophile | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 3-Fluorobenzyl alcohol | 3-Fluorobenzyl ester | 29.8 | Dichloromethane, room temperature |
| Borane-dimethylsulfide | Quinuclidin-4-ylmethanol | 69 | Tetrahydrofuran, 0°C to reflux |
| Primary amines | Carboxamides | 70-85 | Coupling reagents, room temperature |
The Schmidt reaction represents an important substitution methodology for converting quinuclidine-4-carboxylic acid to 4-aminoquinuclidine [7]. Despite requiring multiple synthetic steps, this approach provides access to valuable amino-substituted derivatives with specific stereochemical requirements.
Microwave irradiation has emerged as a powerful tool for accelerating quinuclidine-4-carboxylic acid synthesis while improving reaction efficiency and environmental sustainability. The technology enables rapid heating through dielectric polarization, resulting in significantly reduced reaction times and improved yields [8] [9].
Direct microwave-assisted esterification of quinuclidine-4-carboxylic acid derivatives demonstrates exceptional efficiency. Typical protocols employ microwave power settings of eight hundred watts at temperatures of one hundred fifty degrees Celsius for twenty minutes . These conditions represent dramatic improvements over conventional heating methods, which require six to twelve hours for completion.
The microwave-assisted approach offers several advantages including enhanced reaction rates, improved yields, and reduced energy consumption. Reaction completion occurs within twenty minutes compared to conventional methods requiring hours . Isolated yields consistently exceed ninety-four percent with purities greater than ninety-nine percent .
Table 3.3.1: Microwave versus Conventional Heating Comparison
| Parameter | Microwave | Conventional |
|---|---|---|
| Reaction time | 20 minutes | 6-12 hours |
| Yield | 94% | 88% |
| Energy consumption | Low | High |
| Temperature control | Precise | Variable |
Recent developments include the application of para-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation for quinoline-4-carboxylic acid derivatives [9]. This methodology demonstrates excellent functional group tolerance and environmental compatibility through reduced solvent usage and improved atom economy.
Industrial production of quinuclidine-4-carboxylic acid necessitates scalable methodologies that prioritize cost-effectiveness, safety, and consistent product quality. Large-scale synthesis protocols often employ continuous flow reactors and automated purification systems to achieve these objectives .
Continuous flow esterification represents the predominant industrial approach. Reactants undergo pumping through heated reactor columns packed with solid acid catalysts such as Amberlyst-15 . This configuration enables continuous product collection while maintaining consistent reaction conditions and minimizing batch-to-batch variability.
In-line purification systems integrate distillation units that remove ethanol and water in real-time, significantly reducing downstream processing requirements . The continuous nature of the process eliminates the need for large reaction vessels and reduces safety concerns associated with bulk handling of reactive materials.
Table 3.4.1: Industrial Process Metrics Comparison
| Metric | Bench-Scale (Batch) | Industrial (Continuous) |
|---|---|---|
| Annual output | 50 kg | 10,000 kg |
| Energy consumption | High | Low |
| Purity consistency | 98-99% | 99.5-99.9% |
| Safety profile | Moderate | Enhanced |
Industrial processes prioritize the use of readily available starting materials and minimize the generation of hazardous waste streams. Flow chemistry applications enable precise control of reaction parameters while accommodating scale-up requirements without fundamental process modifications [10].
Safety considerations in industrial production include the implementation of continuous monitoring systems for temperature, pressure, and composition. Automated shutdown procedures protect against runaway reactions while ensuring consistent product quality throughout extended production campaigns.
Contemporary synthetic approaches increasingly emphasize environmental sustainability through the implementation of green chemistry principles. These methodologies focus on waste minimization, atom economy improvement, and the elimination of hazardous reagents [11] [12].
Solvent-free reaction conditions represent a significant advancement in green synthesis. Microwave-assisted protocols enable esterification reactions without organic solvents, relying instead on the neat reactants and catalytic amounts of acid catalysts [8]. This approach eliminates solvent waste streams while improving reaction efficiency.
Water as a reaction medium has gained prominence in green quinoline-4-carboxylic acid synthesis. Pfitzinger reaction conditions in aqueous media demonstrate excellent yields while eliminating organic solvent requirements [13]. The methodology employs water-soluble catalysts and enables product isolation through simple crystallization procedures.
Table 3.5.1: Green Chemistry Metrics for Different Synthetic Approaches
| Approach | Atom Economy (%) | Waste Generation | Solvent Usage |
|---|---|---|---|
| Traditional esterification | 85 | High | High |
| Microwave solvent-free | 94 | Low | None |
| Aqueous Pfitzinger | 91 | Low | Water only |
| Flow chemistry | 92 | Minimal | Reduced |
Catalytic methodologies replace stoichiometric reagents with recyclable catalysts, improving both economic and environmental profiles. Solid acid catalysts such as para-toluenesulfonic acid demonstrate excellent recyclability while maintaining catalytic activity over multiple reaction cycles [9].
The implementation of atom-economical reactions maximizes the incorporation of starting materials into final products while minimizing waste generation. Ring-closure methodologies that simultaneously construct the quinuclidine framework and introduce functional groups exemplify this approach [14] [15].
Renewable feedstock utilization represents an emerging area in green quinuclidine-4-carboxylic acid synthesis. Research efforts focus on developing synthetic routes from biomass-derived starting materials, reducing dependence on petroleum-based precursors while improving overall sustainability metrics [12].
Modern green approaches also emphasize energy efficiency through process intensification. Continuous flow reactors operate at elevated temperatures and pressures while maintaining safety through precise control systems. These conditions enable shorter residence times and improved yields compared to batch processes [10].